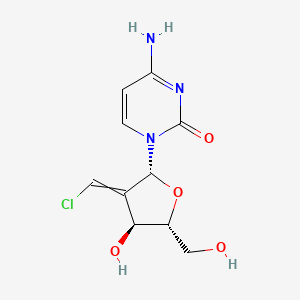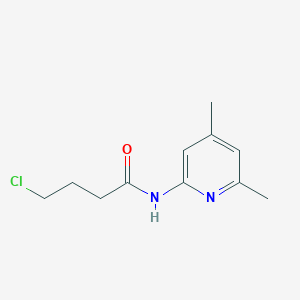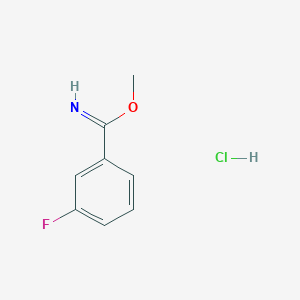![molecular formula C12H14N2O8 B14263639 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine CAS No. 135997-56-7](/img/no-structure.png)
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a glycine moiety attached to a 4,5-dimethoxy-2-nitrophenyl group through a methoxycarbonyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine typically involves the reaction of glycine with 4,5-dimethoxy-2-nitrobenzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Production of amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biological processes.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the glycine derivative.
Uniqueness
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine is unique due to its specific structural features, such as the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
| 135997-56-7 | |
分子式 |
C12H14N2O8 |
分子量 |
314.25 g/mol |
IUPAC名 |
2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H14N2O8/c1-20-9-3-7(6-22-12(17)13-5-11(15)16)8(14(18)19)4-10(9)21-2/h3-4H,5-6H2,1-2H3,(H,13,17)(H,15,16) |
InChIキー |
LBHGGOLEHFQCFB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)




